An In-Depth Technical Guide to Diglycolic Acid for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Diglycolic Acid for Researchers and Drug Development Professionals
Essen, Germany - Diglycolic acid, a dicarboxylic acid with the IUPAC name 2,2′-Oxydiacetic acid and a CAS number of 110-99-6 , is a versatile chemical compound with significant applications in various industrial and research settings, including an emerging role in pharmaceutical sciences. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and its toxicological profile, with a particular focus on its relevance to drug development.
Core Chemical and Physical Properties
Diglycolic acid is a white, odorless crystalline solid. It is readily soluble in water and polar organic solvents such as ethanol (B145695) and acetone.[1][2] The presence of two carboxylic acid groups and an ether linkage defines its chemical reactivity, allowing for the formation of salts, esters, and amides.[3]
| Property | Value | Reference(s) |
| CAS Number | 110-99-6 | [4] |
| IUPAC Name | 2,2′-Oxydiacetic acid | [4] |
| Synonyms | Oxydiacetic acid, Bis(carboxymethyl) ether, 3-Oxapentanedioic acid | [4] |
| Molecular Formula | C4H6O5 | [4] |
| Molecular Weight | 134.09 g/mol | [4] |
| Melting Point | 140-144 °C | [4] |
| pKa1 | 2.79 (at 20°C) | [4] |
| pKa2 | 3.93 (at 20°C) | [4] |
| Water Solubility | Readily soluble | [4] |
| Appearance | White, odorless solid | [4] |
Synthesis of Diglycolic Acid
Several methods for the synthesis of diglycolic acid have been reported, with the oxidation of diethylene glycol being a common industrial approach.
Experimental Protocol: Synthesis via Oxidation of p-Dioxanone
A notable method involves the oxidation of p-dioxanone.[5][6][7] This process can achieve a yield of approximately 75%.[6][8]
Materials:
-
p-Dioxanone
-
Dinitrogen tetraoxide
Procedure:
-
A solution of 4 parts of dinitrogen tetraoxide in 250 parts of chloroform is prepared in a reaction vessel equipped with a condenser and an agitator.[5][6][8][9]
-
While maintaining the temperature below 30°C, slowly add approximately 10 parts of p-dioxanone to the agitated solution.[5][6][8][9]
-
Over the next 24 hours, add an additional 4 parts of dinitrogen tetraoxide.[5][6][8][9]
-
Allow the reaction to proceed for another 50 hours at a temperature of 20-30°C.[5][6][8][9]
-
After the reaction is complete, remove all nitrogen oxides by bubbling air through the system.[5][6][8][9]
-
The diglycolic acid product is then recovered by filtration.[5][6][8][9]
Alternative Synthesis Routes
Other methods for synthesizing diglycolic acid include:
-
Oxidation of diethylene glycol with nitric acid: This method can achieve yields of up to 99% in a multi-stage process.[4]
-
Oxidation of diethylene glycol with air or oxygen: In the presence of a platinum catalyst, this method can yield up to 90% diglycolic acid.[4]
-
From chloroacetic acid: Heating chloroacetic acid with sodium hydroxide (B78521) or barium hydroxide solution can also produce diglycolic acid.[4]
Analytical Methods for Diglycolic Acid
Accurate quantification of diglycolic acid is crucial, particularly in biological matrices and for quality control purposes. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.
GC-MS Analysis
GC-MS provides high selectivity and sensitivity for the detection of diglycolic acid in various samples, including whole blood, urine, and tissues.[4][10][11]
Sample Preparation and Derivatization (General Overview):
-
Protein Precipitation: For biological samples, proteins are typically precipitated using an acidic solution (e.g., acetic acid in acetonitrile).
-
Derivatization: Due to its low volatility, diglycolic acid requires derivatization prior to GC-MS analysis. Silylation, for instance, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach to increase volatility.
-
Extraction: The derivatized analyte is then extracted into an organic solvent.
-
Analysis: The extract is injected into the GC-MS system for separation and detection.
HPLC Analysis
HPLC is another powerful technique for the analysis of diglycolic acid and its anhydride.[3][12]
Example HPLC Method for Diglycolic Anhydride:
-
Column: Primesep S2, 4.6×250 mm, 5 µm, 100A[3]
-
Mobile Phase: 100% Acetonitrile (MeCN)[3]
-
Flow Rate: 1.0 ml/min[3]
-
Detection: UV at 210 nm[3]
This method demonstrates the analysis of diglycolic anhydride, a related compound, and similar principles can be applied to the analysis of diglycolic acid, often with a reverse-phase column and an acidic aqueous-organic mobile phase.[12]
Applications in Drug Development and Research
Diglycolic acid serves as a versatile building block in organic synthesis and is utilized as a pharmaceutical intermediate.[10] Its bifunctional nature, with two carboxylic acid groups, makes it a candidate for use as a linker in drug delivery systems.
While direct applications of diglycolic acid as a linker in antibody-drug conjugates (ADCs) are not extensively documented in publicly available literature, its structural motif is relevant to the design of hydrophilic linkers. The ether linkage and dicarboxylic acid functionality can be incorporated into more complex linker structures to modulate properties such as solubility and stability. For instance, oligo(ethylene glycol) units, which share structural similarities with diglycolic acid, are frequently used in bioconjugation and drug delivery to enhance hydrophilicity.[9]
Furthermore, diglycolic acid has been used in the synthesis of N-interlinked imipramines, which have demonstrated apoptotic activity against malignant cells.[6]
Toxicological Profile and Mechanism of Action
Diglycolic acid is the primary toxic metabolite of diethylene glycol (DEG), a compound implicated in several mass poisoning incidents. The hallmark of DEG poisoning is acute renal failure due to proximal tubular necrosis.[13]
Mechanism of Nephrotoxicity
The nephrotoxicity of diglycolic acid is attributed to its detrimental effects on mitochondria within the proximal tubule cells of the kidneys.[13]
Signaling Pathway of Diglycolic Acid-Induced Nephrotoxicity:
Caption: Mechanism of Diglycolic Acid Induced Nephrotoxicity.
The toxicity pathway involves the following key steps:
-
Inhibition of Succinate Dehydrogenase: Diglycolic acid preferentially inhibits succinate dehydrogenase (Complex II of the electron transport chain) in mitochondria.[3]
-
Disruption of Cellular Respiration: This inhibition disrupts the electron transport chain, leading to decreased oxygen consumption.[3]
-
ATP Depletion: The impaired mitochondrial function results in a severe depletion of cellular ATP, leading to an energy crisis.[3]
-
Increased Oxidative Stress: The dysfunctional electron transport chain also leads to an increase in the production of reactive oxygen species (ROS).[3]
-
Necrotic Cell Death: The combination of ATP depletion and increased oxidative stress ultimately leads to necrotic cell death of the proximal tubule cells.[3]
Experimental Protocol: In Vitro Nephrotoxicity Assessment
Cell Culture and Treatment:
-
Human proximal tubule (HK-2) cells are cultured under standard conditions.[14]
-
Cells are exposed to increasing concentrations of diglycolic acid for a specified period (e.g., 24-48 hours).[13][14]
Toxicity Endpoints:
-
Cell Viability: Assessed using methods like the MTT or LDH release assays.[13]
-
Mitochondrial Function:
-
Mitochondrial Membrane Potential: Measured using fluorescent dyes like JC-1 or TMRE.
-
Oxygen Consumption Rate: Determined using techniques like Seahorse XF analysis.
-
-
Oxidative Stress: Measured by quantifying the levels of reactive oxygen species (ROS).[14]
-
Kidney Injury Biomarkers: Quantification of kidney-specific biomarkers such as Kidney Injury Molecule-1 (KIM-1).[14]
Safety and Handling
Diglycolic acid is classified as harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
References
- 1. researchgate.net [researchgate.net]
- 2. US4161612A - Process for preparing thiodiglycolic acid - Google Patents [patents.google.com]
- 3. HPLC Method For Analysis Of Diglycolic Anhydride on Primesep S2 Column | SIELC Technologies [sielc.com]
- 4. Diglycolic acid - Wikipedia [en.wikipedia.org]
- 5. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. | Semantic Scholar [semanticscholar.org]
- 6. US3952054A - Process for preparing diglycolic acid - Google Patents [patents.google.com]
- 7. CA1045154A - Preparation of diglycolic acid - Google Patents [patents.google.com]
- 8. Diglycolic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Analysis of Diglycolic Acid after Mass Poisoning by Diethylene Glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of Diglycolic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Comparison of diglycolic acid exposure to human proximal tubule cells in vitro and rat kidneys in vivo - PMC [pmc.ncbi.nlm.nih.gov]
